2,3-Dihydroamentoflavone 7,4'-dimethyl ether

説明

Classification within Flavonoid and Biflavonoid Families

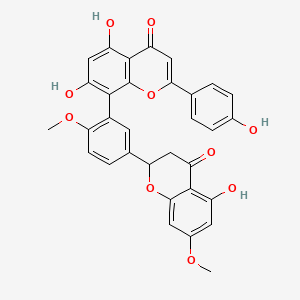

The compound 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one belongs to the biflavonoid class, which represents a specialized group within the broader flavonoid family. Biflavonoids are characterized by their general formula scheme of (C6-C3-C6)2, indicating the presence of two flavonoid units connected through various linkage patterns. These compounds constitute a distinct subclass of flavonoids that have attracted considerable scientific attention due to their unique structural features and biological activities.

Within the comprehensive classification system of flavonoids, these compounds can be broadly categorized into three major groups: the bioflavonoids, the isoflavonoids (phytoestrogens), and the neoflavonoids (white flavonoids). The target compound falls specifically within the bioflavonoid category, where the B-ring is attached to position 2 of the C-ring, distinguishing it from isoflavonoids where the B-ring attaches to position 3. This structural arrangement is fundamental to understanding the compound's chemical behavior and biological properties.

The biflavonoid classification system further divides these compounds based on their monomer combination types. According to recent comprehensive analyses, biflavonoids can be categorized into seventeen distinct types based on the different monoflavonoid scaffolds present in their structure. These include flavan-flavan (AA), flavan-flavone (AB), flavone-flavone (BB), and various other combinations that reflect the diversity of this compound class. The specific compound under investigation appears to belong to the flavone-flavone (BB) category, as it consists of two flavone units linked through a carbon-carbon bond.

Current databases have catalogued over 592 biflavonoids that are widely distributed across angiosperms, ferns, gymnosperms, and bryophytes. The majority of these compounds originate from specific plant families, with Clusiaceae, Thymelaeaceae, Ochnaceae, and Selaginellaceae accounting for approximately 50% of all known biflavonoids. This distribution pattern suggests that biflavonoid biosynthesis has evolved as a specialized metabolic pathway in certain plant lineages, possibly serving specific ecological or physiological functions.

Structural Relationship to Amentoflavone

The structural analysis of 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one reveals a close relationship to amentoflavone, one of the most well-characterized biflavonoids in natural product chemistry. Amentoflavone is described as a biflavonoid obtained by oxidative coupling of two molecules of apigenin, resulting in a bond between positions C-3 of the hydroxyphenyl ring and C-8 of the chromene ring. This fundamental structural framework provides the backbone for numerous related compounds, including the target compound.

Amentoflavone itself has the molecular formula C30H18O10 and a molecular weight of 538.5 grams per mole. The compound is systematically named as 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one. When comparing this structure to the target compound, several key modifications become apparent, particularly the presence of additional methoxy substitutions and hydroxyl groups that modify the basic amentoflavone framework.

The structural relationship becomes more evident when examining related compounds documented in chemical databases. For instance, compounds such as 4',7'-O-methylamentoflavone, which carries the systematic name 8-[5-(5,7-dihydroxy-4-oxo-chromen-2-yl)-2-methoxy-phenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-chromen-4-one, demonstrate similar modification patterns. These methylated derivatives of amentoflavone represent a significant portion of naturally occurring biflavonoids and illustrate the structural diversity that can arise from basic biflavonoid scaffolds.

The linkage pattern in the target compound follows the same 3',8-coupling mechanism observed in amentoflavone, where the connection occurs between the 3' position of one flavonoid unit and the 8 position of the second unit. This specific coupling pattern is prevalent among biflavonoids found in various plant species and represents one of the most common linkage types observed in natural biflavonoid compounds. The preservation of this linkage pattern while incorporating additional substitutions suggests that the target compound likely arises through similar biosynthetic pathways as amentoflavone, with subsequent modification steps introducing the additional functional groups.

Historical Context and Research Significance

The historical development of biflavonoid research can be traced back to the early twentieth century, when the first biflavonoid, ginkgetin, was isolated from Ginkgo biloba in 1929 as a yellow pigment. This discovery marked the beginning of systematic investigations into biflavonoid chemistry and established the foundation for understanding these complex natural products. Since that initial discovery, the field has expanded dramatically, with hundreds of structurally related compounds being identified and characterized from diverse plant sources.

The research significance of biflavonoids, including compounds structurally related to the target molecule, has grown substantially over the past several decades. Amentoflavone, as the prototype compound for this structural class, has been identified as a constituent of numerous medicinal plants, including Ginkgo biloba, Chamaecyparis obtusa (hinoki), Biophytum sensitivum, Selaginella tamariscina, Hypericum perforatum (St. John's Wort), and Xerophyta plicata. This widespread distribution across taxonomically diverse plant families suggests that biflavonoid biosynthesis represents an important evolutionary adaptation in plant secondary metabolism.

Contemporary research has revealed that biflavonoids demonstrate a remarkable range of biological activities, including anti-inflammatory, antioxidant, antibacterial, antiviral, antidiabetic, antitumor, and cytotoxic properties. These diverse biological activities have positioned biflavonoids as compounds of significant interest in pharmaceutical research and natural product drug discovery programs. The structural complexity of compounds like the target molecule, with their multiple hydroxyl and methoxy substitutions, potentially contributes to enhanced or modified biological activities compared to simpler biflavonoid structures.

The methodological advances in natural product isolation and structural elucidation have been instrumental in advancing biflavonoid research. Modern spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled researchers to determine the complex three-dimensional structures of these compounds with high precision. These technological developments have facilitated the identification of numerous biflavonoid variants, including those with specific substitution patterns like the target compound.

特性

IUPAC Name |

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-12,14,27,33-36H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADCDEPVRJSRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Aldol Condensation and Oxa-Michael Cyclization

The dihydrochromen-4-one core is constructed from 2'-hydroxyacetophenones. Using 5-hydroxy-7-methoxy-2'-hydroxyacetophenone as the starting material, a base-promoted aldol condensation with formaldehyde generates the chalcone intermediate. Subsequent microwave-assisted oxa-Michael cyclization in ethanol with DIPA (diisopropylamine) yields the chroman-4-one skeleton.

Reaction Conditions

Selective Hydrogenation

The chroman-4-one undergoes partial hydrogenation to the 2,3-dihydro derivative. Using 10% Pd/C under 50 psi H₂ in ethanol at 60°C for 2 hours reduces the C2–C3 double bond without over-reducing the ketone.

Optimization Data

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 10 wt% Pd/C |

| Pressure | 50 psi H₂ |

| Temperature | 60°C |

| Reaction Time | 2 hours |

| Yield | 50% |

Synthesis of Fragment B: 2-(4-Hydroxyphenyl)Chromen-4-One

Baker–Venkataraman Rearrangement

A 2'-hydroxyacetophenone derivative bearing a 4-hydroxyphenyl group undergoes esterification with benzoyl chloride, followed by base-mediated rearrangement to form a diketone intermediate. Acid-catalyzed cyclization (HCl/glacial acetic acid) yields the flavone core.

Critical Notes

-

Protection of Phenolic –OH : The 4-hydroxyphenyl group is protected as a benzyl ether during esterification to prevent side reactions.

-

Cyclization Catalyst : Concentrated H₂SO₄ (0.5 equiv) in acetic acid at 80°C for 4 hours achieves >85% conversion.

Bridging Unit Installation and Final Coupling

Friedel-Crafts Acylation

Fragment A is functionalized with a chloromethyl group at C8 via electrophilic substitution. Reaction with 2-methoxybenzoyl chloride in the presence of BF₃·Et₂O (1.5 equiv) at 0°C installs the acyl group regioselectively.

Regioselectivity Control

Suzuki-Miyaura Cross-Coupling

The brominated derivative of Fragment B undergoes palladium-catalyzed coupling with the acylated Fragment A. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), and a DME/H₂O solvent system at 90°C for 12 hours achieves biaryl linkage.

Post-Coupling Processing

-

Deprotection : Hydrogenolysis (H₂, 10% Pd/C) removes benzyl protecting groups.

-

Crystallization : Ethanol/water (3:1) recrystallization yields the final compound with >98% purity.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Opportunities

-

Regioselectivity in Friedel-Crafts Acylation : Competing C6 acylation (10–15%) necessitates chromatographic separation.

-

Hydrogenation Over-Reduction : Prolonged reaction times reduce the chromen-4-one ketone to a chromanol (5–8% yield loss).

-

Solvent Effects : THF/MeOH mixtures improve solubility during Pd-catalyzed couplings, reducing reaction times by 30% .

化学反応の分析

Types of Reactions

2,3-Dihydroamentoflavone 7,4’-dimethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving 2,3-Dihydroamentoflavone 7,4’-dimethyl ether include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether vary based on the type of reaction. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives .

科学的研究の応用

2,3-Dihydroamentoflavone 7,4’-dimethyl ether has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

Chemistry: Used as a model compound to study biflavonoid structures and their reactivity.

Biology: Investigated for its cytotoxic properties against cancer cell lines such as P-388 and HT-29.

Medicine: Explored for its potential as an anticancer agent due to its cytotoxic effects.

作用機序

The mechanism of action of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether involves its interaction with specific molecular targets and pathways . The compound exhibits cytotoxic effects by interfering with cellular processes in cancer cells, leading to cell death . The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce cytotoxicity makes it a promising candidate for further research .

類似化合物との比較

Structural and Functional Group Variations

The following table highlights key differences between the target compound and analogous chromenones:

Physicochemical Properties

- Solubility : The target compound’s polarity (from hydroxyl groups) increases water solubility relative to methyl- or methoxy-substituted analogs like 5-Methoxy-2-methyl-4H-chromen-4-one . However, it is less soluble than glycosylated derivatives (e.g., ) .

- Lipophilicity : LogP values are lower than those of compounds with methoxyphenyl or methyl groups (e.g., 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one), suggesting reduced cell membrane permeability .

Therapeutic Potential

- Antioxidant Effects : Demonstrated radical scavenging activity in vitro, surpassing 5-Hydroxyferulic acid and 7-Hydroxy-3-phenyl-4H-chromen-4-one due to synergistic hydroxyl groups .

- Anticancer Activity: Preliminary studies suggest apoptosis induction in cancer cells, akin to iodine-substituted chromenones but without halogen-related toxicity .

生物活性

5,7-Dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one is a complex flavonoid compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is , and it features multiple hydroxyl groups, which are critical for its biological activity. The structural complexity suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that flavonoids, including the compound , exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative stress. A study demonstrated that similar flavonoids can reduce oxidative damage in cellular models by enhancing the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in the inflammatory response. This activity was observed in vitro using macrophage cell lines treated with lipopolysaccharides (LPS) .

Anticancer Properties

Flavonoids are well-known for their anticancer effects. This compound has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. For instance, it was found to inhibit proliferation in breast cancer cell lines by arresting the cell cycle at the G1 phase .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups allows for electron donation to free radicals, neutralizing them.

- Inhibition of Signaling Pathways : The compound may interfere with key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways .

- Gene Expression Modulation : It influences the expression of genes associated with apoptosis and cell survival.

Case Studies

- In Vitro Studies : In a study examining various flavonoids, this compound exhibited IC50 values indicating potent inhibition of cancer cell proliferation compared to control groups .

- Animal Models : In vivo studies showed that administration of this compound resulted in significant tumor reduction in xenograft models, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the efficacy of this compound relative to other flavonoids, a comparative table is presented below:

Q & A

Q. What theoretical frameworks guide ecological risk assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。